![molecular formula C18H17BrN2O2 B3856000 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3856000.png)
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(4-methylphenoxy)acetohydrazide
Overview
Description
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(4-methylphenoxy)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, BPAH, and is synthesized through a specific chemical process. In
Mechanism of Action
BPAH works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. By inhibiting these enzymes, BPAH reduces inflammation and can potentially prevent the development of certain diseases.
Biochemical and Physiological Effects:
BPAH has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BPAH also reduces the expression of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Additionally, BPAH has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using BPAH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BPAH has been shown to have low toxicity in animal studies. However, one limitation is that BPAH is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for further research on BPAH. One area of interest is the potential use of BPAH as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration method for BPAH. Finally, more research is needed to understand the long-term effects of BPAH on human health.
In conclusion, BPAH is a chemical compound that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-cancer properties. It works by inhibiting the activity of certain enzymes involved in the inflammatory response. BPAH has several advantages and limitations for lab experiments, and there are several future directions for further research.
Scientific Research Applications
BPAH has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. BPAH has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(4-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-14-7-9-17(10-8-14)23-13-18(22)21-20-12-16(19)11-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,22)/b16-11-,20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRYLGHIRHBNOD-NPPPXDBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC(=CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C(=C\C2=CC=CC=C2)\Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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